molecular formula C22H26ClN3O4S3 B13448948 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide

Cat. No.: B13448948
M. Wt: 528.1 g/mol
InChI Key: ZWNCXHNWSLIXDB-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(2-methoxyethyl)-5,7-dimethyl-2(3H)-benzothiazolylidene]-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thienylsulfonyl group, a benzothiazolylidene moiety, and a piperidinecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(2-methoxyethyl)-5,7-dimethyl-2(3H)-benzothiazolylidene]-3-piperidinecarboxamide involves multiple steps, including the formation of the thienylsulfonyl group, the benzothiazolylidene moiety, and the piperidinecarboxamide group. The specific reaction conditions and reagents used in each step can vary, but common methods include:

    Formation of Thienylsulfonyl Group: This step typically involves the chlorination of thiophene followed by sulfonation.

    Formation of Benzothiazolylidene Moiety: This step involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of Piperidinecarboxamide Group: This step involves the reaction of piperidine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(2-methoxyethyl)-5,7-dimethyl-2(3H)-benzothiazolylidene]-3-piperidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols.

Major Products

The major products formed from these reactions can vary depending on the specific reaction conditions and reagents used. For example, oxidation of the thienylsulfonyl group can lead to the formation of sulfoxides or sulfones, while reduction of the benzothiazolylidene moiety can lead to the formation of thiols or amines.

Scientific Research Applications

1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(2-methoxyethyl)-5,7-dimethyl-2(3H)-benzothiazolylidene]-3-piperidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: The compound can be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(2-methoxyethyl)-5,7-dimethyl-2(3H)-benzothiazolylidene]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and altering cellular signaling pathways. The specific molecular targets and pathways involved can vary depending on the biological context and the specific application of the compound.

Comparison with Similar Compounds

1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(2-methoxyethyl)-5,7-dimethyl-2(3H)-benzothiazolylidene]-3-piperidinecarboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Thienylsulfonyl Derivatives: Compounds with similar thienylsulfonyl groups.

    Benzothiazolylidene Derivatives: Compounds with similar benzothiazolylidene moieties.

    Piperidinecarboxamide Derivatives: Compounds with similar piperidinecarboxamide groups.

The uniqueness of 1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(2-methoxyethyl)-5,7-dimethyl-2(3H)-benzothiazolylidene]-3-piperidinecarboxamide lies in its specific combination of these functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C22H26ClN3O4S3

Molecular Weight

528.1 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]piperidine-3-carboxamide

InChI

InChI=1S/C22H26ClN3O4S3/c1-14-11-15(2)20-17(12-14)26(9-10-30-3)22(32-20)24-21(27)16-5-4-8-25(13-16)33(28,29)19-7-6-18(23)31-19/h6-7,11-12,16H,4-5,8-10,13H2,1-3H3

InChI Key

ZWNCXHNWSLIXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl)S2)CCOC)C

Origin of Product

United States

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